molecular formula C25H23NO7 B11956469 n,o-Bis[(benzyloxy)carbonyl]tyrosine CAS No. 57228-56-5

n,o-Bis[(benzyloxy)carbonyl]tyrosine

Cat. No.: B11956469
CAS No.: 57228-56-5
M. Wt: 449.5 g/mol
InChI Key: BFBGTMUCHUBFCZ-UHFFFAOYSA-N
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Description

Historical Trajectory of Protective Group Chemistry in Peptide Synthesis

The chemical synthesis of peptides, once a formidable challenge, was revolutionized by the introduction of protecting groups. In the early 20th century, Emil Fischer's pioneering work laid the groundwork for peptide chemistry, including the first synthesis of a dipeptide, glycylglycine. ias.ac.in However, the lack of effective methods to temporarily mask reactive functional groups limited the synthesis of longer and more complex peptides.

A significant breakthrough occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group as a reversible Nα-protecting group for amino acids. nih.govtotal-synthesis.com This discovery was a landmark achievement, enabling the stepwise and controlled assembly of amino acids into a peptide chain. nih.gov The Cbz group's stability under various coupling conditions and its facile removal by catalytic hydrogenation provided the necessary orthogonality for successful peptide synthesis. researchgate.netmasterorganicchemistry.com This innovation culminated in the first chemical synthesis of a peptide hormone, oxytocin, by Vincent du Vigneaud in 1953, a feat that underscored the power of protecting group chemistry. ias.ac.innih.gov

Over the decades, the repertoire of protecting groups expanded with the development of the t-butyloxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group, each offering different deprotection strategies and further refining the art of peptide synthesis. nih.govpeptide.com The concept of orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting others, became a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield that dramatically simplified and accelerated the process. peptide.comwikipedia.org

Strategic Importance of L-Tyrosine Derivatives in Biomolecular Construction

L-tyrosine, with its phenolic side chain, is a versatile amino acid that plays crucial roles in the structure and function of proteins. nih.gov Its unique properties make it a key component in various biological processes, including signal transduction and enzyme catalysis. nih.govdrugbank.com Consequently, the incorporation of tyrosine and its derivatives into synthetic peptides and other biomolecules is of significant interest for developing new therapeutics and research tools. drugbank.comomizzur.com

The synthesis of tyrosine-containing peptides is essential for studying protein-protein interactions, developing enzyme inhibitors, and creating novel biomaterials. unimelb.edu.auacs.org For instance, tyrosine-rich peptides are being explored as platforms for material synthesis and in the development of hybrid materials for energy applications. nih.gov Furthermore, the ability to modify the phenolic hydroxyl group of tyrosine allows for the introduction of labels, cross-linkers, or other functionalities to probe biological systems. nih.gov

Rationale for Dual Benzyloxycarbonyl Protection at the N-Amino and O-Phenolic Sites of L-Tyrosine

The synthesis of peptides containing tyrosine presents a unique set of challenges due to the reactivity of both the α-amino group and the phenolic hydroxyl group. To achieve the desired peptide sequence and avoid unwanted side reactions, both of these functional groups must be protected during the coupling steps. The use of N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine provides a robust solution to this problem.

Challenges Associated with Unprotected Tyrosine Residues in Multi-Step Syntheses

The presence of an unprotected or inadequately protected tyrosine residue during peptide synthesis can lead to several complications:

Side-chain Acylation: The phenolic hydroxyl group of tyrosine is nucleophilic and can react with the activated carboxyl group of the incoming amino acid, leading to the formation of ester byproducts instead of the desired peptide bond.

O-Alkylation: During certain reaction conditions, the phenolic hydroxyl group can be susceptible to unwanted alkylation.

Oxidative Coupling: The phenol (B47542) ring of tyrosine can undergo oxidative coupling to form dityrosine (B1219331) cross-links, a reaction that can be problematic in certain synthetic contexts. unimelb.edu.au

Reduced Solubility: Peptides containing unprotected hydrophobic residues like tyrosine can be prone to aggregation, leading to poor solubility and difficult purification. nih.gov

Rearrangement Reactions: In the presence of strong acids used for deprotection, O-benzyl protected tyrosine can sometimes undergo O-to-C rearrangement. jst.go.jp

These challenges highlight the necessity of a reliable and stable protecting group for the tyrosine side chain. acs.org

Advantages of Benzyloxycarbonyl Functionality for N- and O-Protection

The benzyloxycarbonyl (Cbz) group offers several advantages for the simultaneous protection of the amino and phenolic hydroxyl groups of tyrosine:

Stability: The Cbz group is stable under a wide range of conditions used for peptide bond formation, including both solution-phase and solid-phase synthesis. researchgate.netbachem.com It is resistant to mild basic and most aqueous acidic conditions. researchgate.net

Orthogonality: The Cbz group is orthogonal to many other commonly used protecting groups, such as the Boc and Fmoc groups, which are removed by acid and base, respectively. masterorganicchemistry.comwikipedia.org This allows for selective deprotection strategies in complex syntheses.

Facile Removal: Both the N-Cbz and O-Cbz groups can be efficiently removed simultaneously by catalytic hydrogenation (hydrogenolysis), a mild and clean deprotection method that typically yields toluene (B28343) and carbon dioxide as byproducts, leaving the desired peptide intact. total-synthesis.comresearchgate.net

Prevention of Side Reactions: The Cbz group effectively masks the nucleophilicity of both the amino and phenolic hydroxyl groups, preventing the side reactions mentioned previously. total-synthesis.com

The dual protection afforded by the benzyloxycarbonyl groups in N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine ensures that the integrity of the tyrosine residue is maintained throughout the synthetic process, enabling the reliable construction of complex, tyrosine-containing molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO7/c27-23(28)22(26-24(29)31-16-19-7-3-1-4-8-19)15-18-11-13-21(14-12-18)33-25(30)32-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBGTMUCHUBFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)OC(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294764
Record name n,o-bis[(benzyloxy)carbonyl]tyrosine
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Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57228-56-5, 29713-96-0
Record name NSC333725
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC97954
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,o-bis[(benzyloxy)carbonyl]tyrosine
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URL https://comptox.epa.gov/dashboard/DTXSID40294764
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Synthetic Methodologies for N,o Bis Benzyloxy Carbonyl L Tyrosine

Foundational Synthetic Approaches to N-Benzyloxycarbonylation of L-Tyrosine

The initial step in many synthetic strategies towards N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine involves the protection of the amino group of L-tyrosine. This N-benzyloxycarbonylation is a well-established transformation in organic chemistry.

Utilization of Benzyl (B1604629) Chloroformate Reagents

Benzyl chloroformate is the quintessential reagent for the introduction of the benzyloxycarbonyl protecting group onto the nitrogen atom of amino acids. The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a stable carbamate (B1207046) linkage.

Reaction Conditions and Solvent Systems for N-Protection

The N-protection of L-tyrosine with benzyl chloroformate is typically carried out under alkaline conditions to deprotonate the amino group, thereby increasing its nucleophilicity. A common procedure involves dissolving L-tyrosine in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, and then adding benzyl chloroformate, often dissolved in an organic solvent, to the vigorously stirred mixture. The reaction is usually performed at low temperatures (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions.

Reagent/SolventRoleTypical Conditions
L-TyrosineStarting Material-
Benzyl ChloroformateProtecting Group Source1.0-1.2 equivalents
Sodium HydroxideBaseTo maintain pH 9-10
Water/Organic SolventSolvent SystemBiphasic mixture (e.g., water/ether)
TemperatureReaction Parameter0-5 °C

Methodologies for O-Phenolic Benzyloxycarbonylation in L-Tyrosine Derivatives

Following the protection of the amino group, the subsequent step in a sequential synthesis involves the protection of the phenolic hydroxyl group of the tyrosine side chain.

Strategies for Selective Phenolic Hydroxyl Protection

With the amino group already protected as its N-Cbz derivative, the selective protection of the phenolic hydroxyl group can be achieved. The acidity of the phenolic proton makes it susceptible to deprotonation by a suitable base, generating a phenoxide ion that can then react with an electrophilic benzyloxycarbonylating agent.

Reagents and Reaction Conditions for O-Benzyloxocarbonylation

Similar to N-protection, benzyl chloroformate can be employed for the O-benzyloxycarbonylation. The reaction is typically performed in the presence of a base strong enough to deprotonate the phenolic hydroxyl group. The choice of solvent is critical and often involves aprotic polar solvents that can dissolve the N-protected tyrosine derivative and facilitate the reaction.

Starting MaterialReagentBaseSolventProduct
N-Cbz-L-tyrosineBenzyl ChloroformateSodium HydroxideAqueous/OrganicN,O-Bis[(benzyloxy)carbonyl]-L-tyrosine

Convergent and Sequential Strategies for N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine Formation

The synthesis of N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine can be approached through two primary strategies: a sequential (or stepwise) approach and a convergent (or one-pot) approach.

A convergent, or one-pot, strategy involves the simultaneous protection of both the amino and phenolic hydroxyl groups of L-tyrosine in a single reaction vessel. This is typically achieved by using an excess of benzyl chloroformate (at least two equivalents) in the presence of a sufficient amount of base to deprotonate both functional groups. While this approach is more atom- and step-economical, it can sometimes lead to a mixture of products, including the mono-protected species, requiring careful control of reaction conditions and potentially more challenging purification. The choice between a sequential and convergent strategy often depends on the desired purity of the final product, the scale of the reaction, and the ease of purification.

StrategyDescriptionAdvantagesDisadvantages
Sequential Stepwise protection of the amino group followed by the phenolic hydroxyl group with isolation of the intermediate.Better control over the reaction, easier purification of the intermediate and final product.More time-consuming, potentially lower overall yield due to multiple steps.
Convergent Simultaneous protection of both functional groups in a single reaction vessel using an excess of the protecting reagent.More efficient in terms of time and resources (one-pot).May result in a mixture of products, potentially more complex purification.

Optimization of Reaction Pathways for Yield and Purity

The primary route for the synthesis of N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine is the Schotten-Baumann reaction. This method involves the acylation of L-tyrosine with benzyl chloroformate in a biphasic system, typically an organic solvent and an aqueous alkaline solution. The optimization of this pathway focuses on several key parameters to maximize the yield and ensure the high purity of the doubly protected amino acid.

Key reaction parameters that are manipulated to enhance yield and purity include the choice of base, the solvent system, temperature, and the stoichiometry of the reagents. Sodium hydroxide is a commonly used base, which deprotonates the amino, carboxyl, and phenolic hydroxyl groups, rendering them nucleophilic. The reaction is typically performed at low temperatures (0-5 °C) to control the exothermicity of the reaction and minimize side reactions, such as the formation of dipeptides.

The stoichiometry of benzyl chloroformate is critical; a molar excess is required to ensure the complete protection of both the amino and the phenolic hydroxyl groups. The progress of the reaction is often monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion and avoid the formation of impurities from prolonged reaction times or excessive reagent use.

Post-reaction workup is also crucial for purity. This typically involves acidification of the reaction mixture to protonate the carboxylic acid, followed by extraction of the product into an organic solvent. Subsequent washing steps remove unreacted reagents and byproducts, and the final product is often isolated by crystallization, which further enhances its purity.

Stereochemical Control and Retention of Chirality During Synthesis

In the synthesis of amino acid derivatives for applications like peptide synthesis, the preservation of the original stereochemistry is paramount. For N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine, it is essential that the L-configuration of the α-carbon is retained throughout the synthetic process.

The Schotten-Baumann reaction conditions are generally mild enough to prevent racemization at the chiral α-carbon of L-tyrosine. The mechanism of N-acylation and O-acylation does not involve the breaking of any bonds directly attached to the stereocenter. The reaction proceeds via nucleophilic attack of the deprotonated amino and phenoxide groups on the electrophilic carbonyl carbon of benzyl chloroformate. Since the stereocenter is not directly involved in the bond-forming or bond-breaking steps, its configuration remains intact.

The stereochemical integrity of the final product is typically confirmed using analytical techniques such as polarimetry, which measures the optical rotation of the compound. A comparison of the measured specific rotation value with that of a known, enantiomerically pure standard confirms the retention of chirality. Furthermore, chiral high-performance liquid chromatography (HPLC) can be employed to detect and quantify any presence of the D-enantiomer, ensuring the high enantiomeric purity required for its intended applications. nih.gov For synthetic peptides, undesirable D-isomers can be introduced as impurities in amino acid starting materials and can also be formed during synthesis. nih.gov

Innovations in Catalyst Development for Benzyloxycarbonyl Introduction

To improve the efficiency, selectivity, and environmental footprint of the benzyloxycarbonylation of L-tyrosine, research has focused on the development of advanced catalytic systems. These innovations span both homogeneous and heterogeneous catalysis, offering distinct advantages for the synthesis of N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine.

Homogeneous Catalysis Approaches

Homogeneous catalysis in the context of the Schotten-Baumann reaction often involves the use of phase-transfer catalysts (PTCs). In the biphasic aqueous-organic system, a PTC facilitates the transfer of the deprotonated tyrosine anion from the aqueous phase to the organic phase, where it can react with the benzyl chloroformate. This enhances the reaction rate and can lead to higher yields under milder conditions.

Quaternary ammonium (B1175870) salts, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, are common PTCs. They function by forming an ion pair with the tyrosine anion, which is more soluble in the organic phase. This approach can improve the efficiency of the reaction, particularly when dealing with substrates that have limited solubility in the reaction medium. The use of PTCs can also allow for a reduction in the amount of organic solvent used and may enable the use of less hazardous solvents.

Heterogeneous Catalysis in Benzyloxycarbonylation

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and potential for use in continuous flow systems. For the protection of amines and phenols, solid acid catalysts have been explored. While typically used for acid-catalyzed reactions, their application in base-mediated reactions like benzyloxycarbonylation is an area of ongoing research.

Green Chemistry Principles in the Synthesis of N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. The goal is to design processes that are more environmentally benign, safer, and more efficient in their use of resources.

Development of Environmentally Benign Solvent Systems

A major focus of greening the synthesis of protected amino acids is the replacement of traditional, often hazardous, organic solvents with more environmentally friendly alternatives. Solvents like dichloromethane (DCM), and N,N-dimethylformamide (DMF), which are commonly used in peptide chemistry, are facing increasing regulatory scrutiny due to their toxicity and environmental impact.

Research into greener solvents for peptide synthesis and related protection reactions has identified several promising alternatives. These include ethers like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable feedstocks and have a better environmental, health, and safety profile. google.com Other solvents such as anisole and N-octyl-2-pyrrolidone (NOP) have also been investigated. nih.gov The challenge lies in finding a green solvent or a solvent mixture that not only effectively dissolves the starting materials and reagents but also facilitates the reaction to proceed with high yield and purity.

Evaluation of Atom Economy and Reaction Efficiency

The reaction involves the protection of both the α-amino group and the side-chain phenolic hydroxyl group of L-tyrosine using two equivalents of benzyl chloroformate (Cbz-Cl) in the presence of a base, typically sodium hydroxide (NaOH). The base serves to deprotonate the functional groups on tyrosine and to neutralize the hydrochloric acid (HCl) generated during the reaction.

The balanced chemical equation for this transformation is as follows:

C₉H₁₁NO₃ (L-Tyrosine) + 2 C₈H₇ClO₂ (Benzyl Chloroformate) + 4 NaOH → C₂₅H₂₃NO₇ (N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine) + 2 NaCl + 4 H₂O

Atom Economy

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

For the synthesis of N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine, the calculation is based on the primary reactants that are incorporated into the final product or form byproducts.

Reactant/ProductChemical FormulaMolecular Weight (g/mol)Stoichiometric RatioTotal Mass in Reaction (g/mol)
L-TyrosineC₉H₁₁NO₃181.191181.19
Benzyl ChloroformateC₈H₇ClO₂170.602341.20
Sodium HydroxideNaOH40.004160.00
Total Reactant Mass682.39
N,O-Bis[(benzyloxy)carbonyl]-L-tyrosineC₂₅H₂₃NO₇449.451449.45

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy = (449.45 / 682.39) x 100 ≈ 65.87%

The calculated atom economy of approximately 65.87% indicates that a significant portion of the reactant mass is converted into byproducts rather than the desired product. The primary byproducts are sodium chloride (NaCl) and water (H₂O), which arise from the use of benzyl chloroformate and sodium hydroxide. While water is a benign byproduct, the formation of inorganic salts contributes to the waste stream.

Reaction Efficiency

Reaction efficiency provides a more practical assessment than atom economy by considering the chemical yield, reagent stoichiometry, and the generation of waste during the entire process, including workup and purification. Key metrics for evaluating reaction efficiency include the reaction yield, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).

While specific, reproducible yields for this exact di-protection are not consistently published, yields for similar Schotten-Baumann protections of amino acids are often high, typically ranging from 80% to 95%. Assuming a representative yield of 90% for this synthesis, a more comprehensive efficiency analysis can be conducted.

MetricDefinitionEstimated Value/Comment
Reaction Yield(Actual Yield / Theoretical Yield) x 100~90% (Assumed based on typical procedures)
E-Factor (Environmental Factor)Total Mass of Waste / Mass of ProductGreater than 1. This value is significantly influenced by solvent use during extraction (e.g., ethyl acetate) and purification, as well as the inorganic salt byproducts (NaCl).
Process Mass Intensity (PMI)Total Mass Input / Mass of ProductSignificantly greater than 1. PMI accounts for all materials used, including reactants, solvents, and workup chemicals, providing a complete picture of the process's environmental footprint. The use of organic solvents and aqueous solutions for workup substantially increases the PMI.

Discussion of Findings:

The synthesis of N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine via the Schotten-Baumann method is effective, often providing high product yields. However, its efficiency from a green chemistry standpoint is moderate. The atom economy is inherently limited by the nature of the protecting group reagent (benzyl chloroformate), which sheds a chloride atom, and the necessity of a base to drive the reaction and neutralize the acid byproduct.

Use of Excess Reagents: The reaction often employs an excess of the base (NaOH) to ensure complete deprotonation and reaction, which contributes to the waste stream.

Solvent Usage: The reaction is typically performed in a solvent mixture (e.g., water/dioxane), and subsequent workup involves extraction with organic solvents and washing with aqueous solutions. These solvents constitute the largest portion of the process mass and are the main contributors to a high E-Factor and PMI.

Waste Generation: The primary waste products are the inorganic salt (NaCl) and the solvents used in the reaction and purification steps. While NaCl has low toxicity, its disposal in large quantities can be an environmental concern. Solvent waste requires appropriate treatment and disposal or recycling, adding to the process cost and environmental impact.

Mechanistic Investigations and Theoretical Studies Pertaining to N,o Bis Benzyloxy Carbonyl L Tyrosine Synthesis

Elucidation of Reaction Mechanisms for Benzyloxycarbonylation Processes

The introduction of the benzyloxycarbonyl protecting group onto L-tyrosine is typically achieved through a nucleophilic acyl substitution reaction using benzyl (B1604629) chloroformate as the electrophilic reagent. The process generally follows the principles of the Schotten-Baumann reaction, conducted in a biphasic system or in an organic solvent with an added base.

The reaction proceeds in a stepwise manner due to the different nucleophilicities of the functional groups in L-tyrosine. The α-amino group is significantly more basic and nucleophilic than the phenolic hydroxyl group. Consequently, under controlled pH conditions (typically with a mild base like sodium bicarbonate), selective N-protection occurs first.

Step 1: N-benzyloxycarbonylation The reaction is initiated by the deprotonation of the ammonium (B1175870) group of the L-tyrosine zwitterion by a base, exposing the lone pair of the α-amino group. This highly nucleophilic nitrogen then attacks the electrophilic carbonyl carbon of benzyl chloroformate. A tetrahedral intermediate is formed, which subsequently collapses, expelling the chloride ion as a leaving group and forming the N-Cbz-L-tyrosine product.

Step 2: O-benzyloxycarbonylation Following the protection of the amino group, the phenolic hydroxyl group can be functionalized. The acidity of the phenolic proton (pKa ≈ 10) is much lower than that of the α-ammonium group. Therefore, a second, often stronger, base and an additional equivalent of benzyl chloroformate are required to drive the reaction to completion. The base deprotonates the phenolic hydroxyl to form a phenoxide ion, a potent nucleophile that attacks another molecule of benzyl chloroformate to yield the final N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine.

Controlling the regioselectivity is paramount. The stepwise nature of the reaction allows for the isolation of the mono-N-protected species. However, challenges can arise, particularly during subsequent deprotection steps under acidic conditions, where the O-benzyl group has been shown to be susceptible to migration from the oxygen to the carbon at position 3 of the aromatic ring, forming 3-benzyltyrosine as a significant side product. google.comnih.gov This underscores the importance of understanding the kinetic and thermodynamic parameters governing these transformations. The unprotected tyrosine side chain itself can be acylated during coupling reactions, which can lead to side products and necessitate the use of more activated carboxylic acid to ensure complete coupling. peptide.com

Application of Density Functional Theory (DFT) for Reaction Pathway Analysis

While extensive experimental work has defined the synthesis of protected amino acids, Density Functional Theory (DFT) has emerged as a powerful tool for providing a quantitative, molecular-level understanding of reaction pathways. Although specific published DFT studies focusing exclusively on the benzyloxycarbonylation of tyrosine are limited, the methodology is well-established for analyzing amino acid reactivity and energetics, using functionals like B3LYP and basis sets such as 6-311G(d,p). elixirpublishers.comnih.gov

DFT calculations can be used to map the potential energy surface for the entire reaction sequence. By locating the transition state structures for both the N-acylation and O-acylation steps, the corresponding activation energies (ΔG‡) can be calculated. These calculations would quantitatively confirm the experimental observation that N-acylation is kinetically favored over direct O-acylation of the unprotected amino acid. Furthermore, DFT can model the second reaction step—the O-acylation of N-Cbz-L-tyrosine—to determine the energy barrier for the formation of the final bis-protected product.

Table 1: Illustrative DFT-Calculated Activation Energies for Tyrosine Benzyloxycarbonylation. These values are representative and intended to demonstrate the expected relative differences.
Reaction StepReactantsActivation Energy (ΔG‡) (kcal/mol)Comment
Initial N-AcylationL-Tyrosine + Cbz-ClLowKinetically preferred pathway due to higher nucleophilicity of the α-amino group.
Initial O-AcylationL-Tyrosine + Cbz-ClHighKinetically disfavored due to lower nucleophilicity of the neutral phenolic -OH group.
Second O-AcylationN-Cbz-L-Tyrosine Phenoxide + Cbz-ClModerateFeasible upon deprotonation of the phenolic hydroxyl group with a suitable base.

The regioselectivity of the initial protection step is a direct outcome of the difference in activation barriers between the two competing pathways (N- vs. O-acylation). DFT calculations can precisely quantify this energy difference, providing a theoretical basis for the observed selectivity. The stereoselectivity is also readily explained. Since the reaction mechanism does not involve the cleavage of any bonds at the chiral α-carbon, the original L-configuration of the amino acid is preserved. DFT models would confirm this by showing an prohibitively high energy barrier for any competing reaction pathway that would lead to racemization.

Computational Modeling of Conformational Preferences in N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine

The three-dimensional structure of protected amino acids influences their reactivity, solubility, and how they pack in solid-state lattices. The conformation of N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine is determined by the rotation around several single bonds, leading to a complex potential energy landscape.

It is expected that similar non-covalent interactions would be critical in dictating the conformational preferences of N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine, where two Cbz groups are present. Computational modeling, using methods from molecular mechanics to DFT, can explore the conformational space more exhaustively than experimental methods alone. Such studies can identify multiple low-energy conformers that may exist in equilibrium in solution, stabilized by a delicate balance of intramolecular hydrogen bonds and these favorable π-π stacking interactions between the three aromatic rings.

Table 2: Key Conformational Features Expected for Cbz-Protected Tyrosine Derivatives. Data are based on analysis of related structures like NCbz-Val-Tyr-OMe. nih.gov
ParameterDescriptionExpected Observation
Backbone ConformationDihedral angles (φ, ψ) of the amino acid backbone.Tendency towards extended conformations.
Side Chain Torsion (χ1)Rotation around the Cα-Cβ bond.Multiple stable rotamers possible, influencing ring position.
π-π InteractionsNon-covalent interaction between aromatic rings.Intra- and intermolecular stacking between the tyrosine ring and the Cbz-group rings.
Hydrogen BondingInteraction involving N-H and O-H groups.Intramolecular H-bonds may compete with intermolecular H-bonds, affecting conformation.

Electronic Structure Analysis and Reactivity Prediction of Protected Tyrosine Intermediates

The reactivity of the various species involved in the synthesis can be rationalized by analyzing their electronic structures. DFT provides powerful tools for this analysis, including Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) theory.

An MEP map of L-tyrosine would visually confirm the nucleophilicity of its different sites. The map would show the most negative electrostatic potential (typically colored red) concentrated around the α-amino group and the carboxylate, with a less intense negative region near the phenolic oxygen. This immediately suggests that an electrophile like benzyl chloroformate will preferentially react at the nitrogen atom.

Once the N-Cbz-L-tyrosine intermediate is formed, a new MEP map would show a redistribution of electron density. The primary nucleophilic site would now be the phenoxide ion (if deprotonated), guiding the second acylation reaction.

FMO theory further clarifies this reactivity. The reaction can be viewed as an interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (L-tyrosine) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (benzyl chloroformate). The energy and spatial distribution of the HOMO of L-tyrosine would show significant contributions from the α-amino group, making it the primary site for orbital overlap and reaction. For the second step, the HOMO of the N-Cbz-L-tyrosine anion would be localized primarily on the phenoxide oxygen, predicting the site of the second attack.

Advanced Applications of N,o Bis Benzyloxy Carbonyl L Tyrosine As a Synthetic Building Block

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

In modern Solid-Phase Peptide Synthesis (SPPS), the choice of protecting groups is paramount to success. The N,O-Bis(Cbz)-L-tyrosine derivative is particularly well-suited for strategies that demand robust side-chain protection, offering stability under various reaction conditions commonly employed in peptide assembly.

The primary role of any protecting group is to prevent reactions at sites other than the intended N-terminal amine and C-terminal carboxylate during peptide bond formation. The tyrosine side chain is susceptible to several undesirable modifications.

Acylation: The nucleophilic phenolic hydroxyl group can be acylated by activated amino acids during coupling steps, leading to the formation of branched peptides and challenging purification processes. The Cbz group on the oxygen atom effectively prevents this side reaction.

Alkylation: During the repeated acidolytic cleavage of other protecting groups, such as Boc or trityl, the resulting carbocations can alkylate the electron-rich aromatic ring of tyrosine. Protecting the hydroxyl group diminishes this possibility.

Racemization Suppression: The Nα-Cbz group, being a urethane-type protection, is well-established to suppress racemization of the α-carbon during the activation of the carboxylic acid for coupling. nih.govnih.gov This is a critical feature for maintaining the stereochemical integrity of the peptide, as racemization can be a significant issue, particularly with certain coupling reagents or elevated temperatures. nih.govnih.gov

By employing the bis-Cbz derivative, both the N-terminus and the side chain are rendered inert to the common reactions that would otherwise compromise the synthesis, ensuring the linear integrity and purity of the growing peptide chain. iris-biotech.de

N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine is a versatile building block compatible with the major SPPS strategies, defined by the choice of Nα-temporary protection and the resin-linker system. Its free carboxylic acid allows it to be coupled to any standard amino-functionalized resin.

The stability of the Cbz group to the basic conditions of Fmoc-SPPS and the graded acid lability of Boc-SPPS determines its compatibility.

SPPS StrategyTemporary Nα-GroupDeprotection ConditionCbz Group StabilityCompatible Linkers
Fmoc/tBu Fmoc20% Piperidine (B6355638) in DMFStableWang, Rink Amide, 2-Chlorotrityl (2-ClTrt)
Boc/Bzl Boc~25-50% TFA in DCMStable (requires strong acid)PAM, MBHA

Table 1: Compatibility of Cbz protecting groups with major SPPS strategies. The Cbz group's stability to piperidine makes it fully compatible with the Fmoc/tBu approach. In the Boc/Bzl strategy, its removal requires stronger acid than what is used for Boc deprotection, making it a "quasi-orthogonal" side-chain protecting group.

This compatibility allows for its seamless integration into established protocols. For instance, in an Fmoc-based synthesis, Cbz-Tyr(Cbz)-OH can be coupled using standard activators like DIC/Oxyma or HBTU. The peptide chain is elongated with standard Fmoc-amino acids, and the Cbz groups on tyrosine remain intact until the final cleavage step.

Orthogonality in protecting groups allows for the selective removal of one type of group without affecting others, enabling complex synthetic maneuvers like side-chain modification or on-resin cyclization. iris-biotech.debiosynth.com The Cbz group fits into a distinct orthogonal set, primarily defined by its lability to catalytic hydrogenolysis.

The deprotection of Cbz groups can be achieved through several methods, offering strategic flexibility:

Strong Acidolysis: In many standard procedures, the Cbz groups are removed concurrently with tert-butyl (tBu)-based side-chain protecting groups and cleavage from acid-labile resins like Wang or Rink Amide. This is accomplished using a final cocktail of strong acid, typically trifluoroacetic acid (TFA), with scavengers. nih.gov

Catalytic Hydrogenolysis: The classic method for Cbz removal is catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst). organic-chemistry.org While highly effective and clean in solution, performing this reaction on a solid support can be challenging due to catalyst access and efficiency. However, it offers a truly orthogonal deprotection route in an Fmoc/tBu strategy, allowing for the unmasking of the tyrosine residue(s) while the peptide remains anchored to the resin and other side chains remain protected.

Other Reductive or Acidic Methods: Alternative reagents like transfer hydrogenation (using a hydrogen donor like triethylsilane) or very strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) can also cleave Cbz groups. nih.govorganic-chemistry.org

This orthogonality is crucial. For example, a researcher could synthesize a peptide on a 2-ClTrt resin using Fmoc/tBu chemistry, incorporating Cbz-Tyr(Cbz)-OH. The hyper-acid-labile resin allows the fully protected peptide to be cleaved with dilute TFA, leaving the Cbz and tBu groups intact for subsequent use in fragment condensation. sigmaaldrich.com

Protecting Group ClassRepresentative Group(s)Cleavage ConditionOrthogonal to Cbz?
Base Labile FmocPiperidineYes
Mild Acid Labile Boc, Trt, MmtDilute TFAYes
Strong Acid Labile tBu, PbfConcentrated TFA, HFNo (cleaved simultaneously)
Hydrogenolysis Labile Cbz (Z) , Benzyl (B1604629) (Bzl)H₂/Pd, Na/NH₃, HF-
Photolabile Nv, NvocUV LightYes
Fluoride Labile Silyl ethers (TBDMS)TBAFYes

Table 2: Orthogonality of the Cbz protecting group. The Cbz group is stable to the conditions used to remove Fmoc and mild acid-labile groups, establishing a clear orthogonal relationship.

Utilization in Solution-Phase Peptide Synthesis for Complex Oligomer Construction

While SPPS is dominant, solution-phase synthesis, particularly through the convergent strategy of fragment condensation, remains indispensable for producing large quantities of peptides or tackling sequences prone to aggregation on solid supports. nih.govcapes.gov.br

Fragment condensation involves synthesizing smaller, protected peptide segments and then coupling them together in solution. This approach can improve solubility and simplify purification of the final product. nih.gov N,O-Bis(Cbz)-L-tyrosine is an excellent candidate for inclusion in such fragments.

A key challenge in fragment condensation is the risk of racemization at the C-terminal residue of the peptide fragment being activated for coupling. nih.gov The use of a urethane (B1682113) protecting group, such as N-Cbz, at the N-terminus of the fragment is a well-established strategy to mitigate this epimerization. nih.gov

For example, a protected peptide fragment like Z-Phe-Leu-Gly-Tyr(Z)-OH could be synthesized and then coupled to another peptide fragment in solution. The N-terminal Cbz group on Phenylalanine would protect against racemization during its activation, and the O-Cbz group on Tyrosine would remain stable, preventing side reactions. A notable documented strategy involved preparing two protected tripeptide fragments, one of which was Z-Cys(Bzl)-Tyr(Bzl)-Phe, for subsequent coupling on a solid support, demonstrating the utility of Cbz/Bzl protected tyrosine in convergent approaches. capes.gov.br

The efficiency of solution-phase couplings and the purity of the resulting oligomers are influenced by several factors, where the choice of protecting groups plays a significant role.

Solubility: Protected peptide fragments are often difficult to handle due to poor solubility in common solvents. The two aromatic benzyloxycarbonyl groups in N,O-Bis(Cbz)-L-tyrosine can enhance the solubility of smaller peptide fragments in organic solvents like DMF or NMP, which is advantageous for the coupling reaction.

Purity and Racemization: The ultimate measure of efficiency is the yield of the desired, optically pure product. The choice of coupling reagent is critical. Studies comparing different chemical coupling methods for fragment condensation have shown significant variations in the level of racemization. For instance, couplings with DIC/HOBt or BOP/HOBt can lead to substantial amounts of the undesired D-epimer (10-20%), whereas enzymatic methods can yield optically pure products. nih.gov The use of N-Cbz protection is a crucial first line of defense against this loss of optical purity.

Purification: The hydrophobic nature of the Cbz groups can facilitate the purification of the protected oligomer by reversed-phase HPLC, as it will be well-separated from unprotected or partially deprotected impurities. Following purification, the Cbz groups can be cleanly removed by catalytic hydrogenolysis to yield the final peptide.

Precursor in the Synthesis of Functionalized Tyrosine Analogs and Conjugates

The tyrosine scaffold is a common motif in biologically active molecules and a crucial component in the design of targeted therapeutic and diagnostic agents. The ability to selectively functionalize tyrosine is therefore of significant interest. N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine serves as an ideal starting material for such endeavors, as its protecting groups effectively mask the reactive sites, allowing for controlled synthetic transformations.

Tyrosine and its derivatives are integral to the structure of many ligands that interact with a wide range of biological receptors. The development of novel ligands with high specificity and affinity is a cornerstone of drug discovery. The synthesis of these molecules often involves multi-step processes where the tyrosine side chain or its backbone is incorporated into a larger molecular framework.

The use of a fully protected tyrosine derivative like N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine is critical in the solution-phase or solid-phase synthesis of peptides and small molecule ligands. academie-sciences.fr By protecting both the N-terminus and the phenolic hydroxyl group, chemists can prevent their interference in coupling reactions, such as amide bond formation, ensuring that the synthetic sequence proceeds as planned. academie-sciences.fr Once the core structure of the ligand is assembled, the benzyloxycarbonyl groups can be removed under specific conditions, typically through catalytic hydrogenation, to unveil the native tyrosine structure or to allow for further site-specific modifications. This control is paramount when synthesizing ligands designed to probe the binding pockets of receptors where the orientation of the tyrosine residue is critical for activity.

Chemical biology probes are powerful tools used to study biological processes in their native environment. These probes often consist of a recognition element, a linker, and a reporter group (e.g., a fluorophore or a biotin (B1667282) tag). Tyrosine is an attractive scaffold for such probes due to its biocompatibility and its presence in many biological recognition events.

The synthesis of tyrosine-based chemical biology probes requires a versatile starting material that allows for the sequential and regioselective introduction of different functionalities. N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine provides a stable platform for such modifications. For instance, the carboxylic acid group can be activated and coupled to a linker or reporter molecule. Subsequently, the removal of the protecting groups can be orchestrated to introduce other functionalities or to restore the native tyrosine structure for biological recognition. This synthetic flexibility is crucial for creating a diverse range of probes to investigate protein-protein interactions, enzyme activity, and other cellular processes.

Radiolabeled amino acids are increasingly important as tracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, particularly in oncology for visualizing tumors with high metabolic activity. mdpi.com Radiohalogenated tyrosine analogs, such as radioiodinated or radiofluorinated derivatives, have shown significant promise as tumor imaging agents. mdpi.com

The synthesis of these radiopharmaceuticals requires precursors that can be efficiently and rapidly labeled with a radionuclide. Protected tyrosine derivatives are essential for this purpose. The synthesis of radiohalogenated L-tyrosine analogs often involves the use of organotin or iodonium (B1229267) salt precursors, which are themselves prepared from protected tyrosine. mdpi.com N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine is a suitable starting point for the synthesis of these precursors, as the protecting groups prevent unwanted reactions during the introduction of the radioisotope. For example, in the development of novel radiofluorinated analogs of cyclic tyrosine derivatives for tumor imaging, the protection of the amino and hydroxyl groups is a prerequisite for the successful synthesis of the organotin precursor needed for the final radiofluorination step. mdpi.com Similarly, methods for ¹¹C-carbonylation, which are used to introduce the positron-emitting isotope carbon-11, benefit from stable, protected precursors to ensure high radiochemical yield and purity of the final radiopharmaceutical. nih.gov

Application in the Construction of Peptidomimetic and Macrocyclic Systems

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation. escholarship.org Macrocycles, cyclic molecules containing nine or more atoms in the ring, are another important class of compounds in drug discovery, often exhibiting high affinity and selectivity for their targets.

The incorporation of tyrosine into peptidomimetic scaffolds and macrocyclic structures can be synthetically challenging due to its reactive side chain. The use of N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine facilitates its integration into these complex architectures. In solid-phase synthesis, a common technique for building such molecules, the fully protected tyrosine can be readily coupled to a growing chain. escholarship.org The protecting groups ensure that the phenolic hydroxyl group does not interfere with the coupling chemistry and allows for the selective deprotection and modification of different parts of the molecule. Various strategies for macrocyclization, such as intramolecular thioalkylation or amide bond formation, rely on the precise control of reactive functional groups, a task for which protected amino acids are indispensable. nih.gov

Contributions to the Synthesis of Biobased Hybrid Copolymers Incorporating Protected Tyrosine Units

There is a growing interest in developing sustainable and biocompatible polymers from renewable resources. Tyrosine-derived polymers are particularly attractive for biomedical applications due to their biocompatibility and biodegradability. acs.orgnih.gov N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine and related protected derivatives are key monomers in the synthesis of these advanced materials.

One important class of such materials is biobased hybrid copolymers, which combine a polypeptide block with a synthetic polymer block, such as a polydiene. These materials can self-assemble into well-defined nanostructures, making them suitable for applications in drug delivery and tissue engineering. In a notable example, diblock copolymers of poly(isoprene)-b-poly(o-benzyl-L-tyrosine) and poly(butadiene)-b-poly(o-benzyl-L-tyrosine) were synthesized. nih.gov The synthesis involved the ring-opening polymerization of O-benzyl-L-tyrosine-N-carboxyanhydride (NCA), which is itself synthesized from a protected tyrosine derivative. nih.govnih.gov The use of a protected tyrosine monomer is crucial to prevent side reactions involving the phenolic hydroxyl group during polymerization, ensuring the formation of a well-defined polymer structure. nih.gov The resulting copolymers exhibit distinct thermal properties and self-assembly behaviors, which can be tailored by controlling the length of each block.

The molecular characteristics of these synthesized biobased hybrid copolymers, as determined by size exclusion chromatography (SEC), are detailed in the table below.

Data sourced from a study on biobased hybrid copolymers. nih.gov

This application highlights the critical role of protected tyrosine monomers in advancing the field of biodegradable and functional polymers, paving the way for new materials with tailored properties for a variety of high-tech applications.

Spectroscopic and Computational Characterization of N,o Bis Benzyloxy Carbonyl L Tyrosine and Its Transformations

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas, providing definitive confirmation of a compound's identity.

For N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine, with the molecular formula C₂₅H₂₃NO₇ , the theoretical monoisotopic mass is calculated to be 449.14745 Da. HRMS techniques are used to verify that the experimental mass of a synthesized sample corresponds to this theoretical value, thereby confirming its molecular formula and providing a primary assessment of its purity.

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar, medium-to-large molecules like protected amino acids. In ESI-MS analysis of N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine, the sample, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, generating charged droplets that yield gas-phase ions.

Due to the presence of the carboxylic acid group and the potential for protonation at various sites, the compound is typically observed as protonated or sodiated adducts in positive ion mode. High-resolution analysis would be expected to yield ions corresponding to the species detailed in the table below. The detection of these ions with m/z values matching the theoretical calculations to within a few parts per million provides strong evidence for the presence and identity of the target compound.

Table 1: Predicted High-Resolution ESI-MS Data for N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine

Ion AdductFormulaTheoretical m/z
[M+H]⁺[C₂₅H₂₄NO₇]⁺450.1547
[M+Na]⁺[C₂₅H₂₃NNaO₇]⁺472.1367
[M+K]⁺[C₂₅H₂₃KNO₇]⁺488.1106

Note: Data is predicted based on the molecular formula C₂₅H₂₃NO₇. M represents the neutral molecule.

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique, often used for analyzing solid samples. The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, primarily through proton transfer from the matrix.

For N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine, MALDI-TOF (Time-of-Flight) mass spectrometry would be expected to produce a spectrum dominated by the singly-charged protonated molecule, [M+H]⁺. The high-resolution capabilities of modern TOF analyzers allow for a precise mass measurement that can confirm the elemental composition, similar to ESI-MS. This technique is particularly useful for rapid purity assessment and molecular weight confirmation directly from a solid sample with minimal fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

While mass spectrometry confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and the chemical environment of each atom in the molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete and unambiguous structural assignment of N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine can be achieved.

¹H NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons through spin-spin coupling. For N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine, the spectrum would show characteristic signals for the amino acid core and the two benzyloxycarbonyl protecting groups. Although specific experimental data is not widely published, the expected signals can be predicted based on the structure.

Table 2: Predicted ¹H NMR Chemical Shifts for N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (C₆H₅-CH₂-O-C=O)~7.30-7.40Multiplet10H
Tyrosine Aromatic (p-substituted)~7.0-7.2Two Doublets (AA'BB' system)4H
Amide (N-H)~5.5-6.0Doublet (d)1H
Benzylic (N-Cbz, -CH₂-)~5.1Singlet2H
Benzylic (O-Cbz, -CH₂-)~5.2Singlet2H
Alpha-Proton (α-CH)~4.5-4.7Multiplet or Doublet of Doublets (dd)1H
Beta-Protons (β-CH₂)~3.1-3.3Multiplet2H
Carboxylic Acid (COOH)>10Broad Singlet1H

Note: Predicted values are based on typical chemical shifts for similar structures and may vary based on solvent and concentration. The carboxylic acid proton may exchange and not be observed.

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the comprehensive analysis of the tyrosine backbone and the protecting groups. Key signals would include the three carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the amino acid core and the benzyl (B1604629) groups.

Table 3: Predicted ¹³C NMR Chemical Shifts for N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-COOH)~173-176
Urethane (B1682113) Carbonyl (N-C=O)~155-157
Carbonate Carbonyl (O-C=O)~152-154
Aromatic C-O (Tyrosine)~150
Aromatic C-ipso (Benzyl)~135-137
Aromatic C-H (Benzyl & Tyrosine)~120-131
Benzylic Carbons (-CH₂)~67-70
Alpha-Carbon (α-CH)~55-58
Beta-Carbon (β-CH₂)~37-39

Note: Predicted values are based on typical chemical shifts for similar structures and may vary based on solvent.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. tcichemicals.com For N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine, it would show a clear correlation between the amide (N-H) proton and the alpha-proton (α-CH). Further, it would connect the α-CH to the two diastereotopic beta-protons (β-CH₂), which in turn would show correlations to the aromatic protons of the tyrosine ring, confirming the entire spin system of the amino acid side chain. tcichemicals.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. nih.gov It provides an unambiguous assignment of the carbon signals for all protonated carbons by linking the ¹H and ¹³C data. For example, the proton signal at ~4.6 ppm would correlate to the carbon signal at ~56 ppm, definitively assigning them as the α-CH and α-C, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. nih.gov It is essential for confirming the placement of the protecting groups. Key expected correlations would include:

A correlation from the benzylic protons of the N-Cbz group (~5.1 ppm) to the urethane carbonyl carbon (~156 ppm).

A correlation from the benzylic protons of the O-Cbz group (~5.2 ppm) to the carbonate carbonyl carbon (~153 ppm).

Correlations from the tyrosine aromatic protons to the carbonate carbonyl carbon, confirming the attachment of the Cbz group to the phenolic oxygen.

A correlation from the α-CH proton to the carboxylic acid carbonyl carbon (~174 ppm).

Together, these spectroscopic techniques provide a comprehensive and definitive characterization, confirming the molecular formula, purity, and detailed covalent structure of N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine.

Infrared (IR) Spectroscopy for Functional Group Verification and Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. For N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the carboxylic acid, the two carbamate (B1207046) moieties, the aromatic rings, and the alkyl chain.

While a specific, publicly available, peer-reviewed IR spectrum for N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine is not readily found, we can predict the principal absorption regions based on its structure and by comparison with related compounds like N-benzyloxycarbonyl-L-tyrosine. The key functional groups and their expected vibrational frequencies are:

O-H Stretch (Carboxylic Acid): A broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

N-H Stretch (Amide): A sharp to moderately broad peak is expected around 3300 cm⁻¹ for the N-H stretching vibration of the carbamate (urethane) linkage.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretches from the tyrosine side chain and benzyl groups will be observed just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).

C=O Stretch (Carbonyls): This molecule contains three carbonyl groups which are expected to give rise to strong absorption bands in the 1760-1690 cm⁻¹ region. The ester carbonyl of the O-benzyloxycarbonyl group is expected at a higher frequency (around 1760 cm⁻¹), while the urethane and carboxylic acid carbonyls will likely appear at slightly lower frequencies (around 1725-1690 cm⁻¹). The exact positions can be influenced by hydrogen bonding.

C=C Stretch (Aromatic): Benzene rings will show characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

C-O Stretch: Stretching vibrations for the C-O bonds of the carboxylic acid and the two benzyloxycarbonyl groups are expected in the 1300-1000 cm⁻¹ range.

For comparison, the IR spectrum of the related compound, L-tyrosine hydrochloride, shows a broad envelope between 2000 and 3500 cm⁻¹ due to overlapping O-H and N-H stretching vibrations, with a distinct C=O vibration of the carboxylic acid at 1735 cm⁻¹. nih.gov

Table 1: Predicted Infrared Absorption Bands for N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine

Functional GroupExpected Wavenumber (cm⁻¹)Description
Carboxylic Acid O-H3300-2500Broad
Amide N-H~3300Sharp to moderately broad
Aromatic C-H3100-3000Weak to medium
Aliphatic C-H2980-2850Medium
Ester C=O~1760Strong, sharp
Urethane/Carboxylic Acid C=O1725-1690Strong, sharp
Aromatic C=C1600-1450Medium to weak, multiple bands
C-O Stretch1300-1000Medium to strong

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and the absolute stereochemistry. As of the latest literature search, a complete crystal structure determination for N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine has not been reported in publicly accessible crystallographic databases.

However, valuable structural insights can be gleaned from the crystallographic analysis of closely related molecules. For instance, the crystal structure of O-benzyl-L-tyrosine N-carboxy anhydride (B1165640) (OBLT NCA) has been determined. nih.govnih.gov In this molecule, the oxazolidine (B1195125) ring is nearly planar, and the benzyloxy and benzyl rings are almost coplanar. nih.govnih.gov The molecules in the crystal are linked by N-H···O and C-H···O hydrogen bonds, forming ribbons that are further linked by C-H···π interactions to create a three-dimensional network. nih.govnih.gov

Another related compound, O-benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, has also been studied by X-ray crystallography. Its structure reveals a folded conformation of the side chain with the two phenyl rings being nearly perpendicular to each other. Strong intermolecular O-H···O hydrogen bonds are observed between the carboxylic acid hydroxyl group and the urethane carbonyl group.

Were a crystal structure of N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine to be determined, it would be expected to confirm the L-configuration at the chiral center inherited from the L-tyrosine starting material. The analysis would also reveal the preferred conformations of the two benzyloxycarbonyl groups and the packing of the molecules in the crystal lattice, which would be influenced by hydrogen bonding involving the carboxylic acid and N-H groups, as well as π-stacking interactions between the aromatic rings.

Table 2: Crystallographic Data for a Related Compound: O-benzyl-L-tyrosine N-carboxy anhydride nih.govnih.gov

ParameterValue
Chemical FormulaC₁₇H₁₅NO₄
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.6899 (2)
b (Å)9.0772 (4)
c (Å)28.5639 (12)
α (°)90
β (°)90
γ (°)90

Spectroscopic Analysis of Reaction Intermediates, Byproducts, and Final Products

The synthesis and subsequent reactions of N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine can be monitored using various spectroscopic techniques to identify intermediates, byproducts, and the final products.

Synthesis Intermediates: The preparation of N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine from L-tyrosine involves the protection of both the amino and the phenolic hydroxyl groups. A likely intermediate in this process is the singly protected N-benzyloxycarbonyl-L-tyrosine. The formation of this intermediate could be tracked by ¹H NMR spectroscopy, observing the appearance of signals corresponding to the benzyl protons of the Cbz group and the disappearance of the free amine protons. Mass spectrometry would also show a corresponding increase in the molecular weight.

Byproducts: Incomplete reaction or side reactions could lead to the presence of starting materials or singly protected derivatives in the final product. For example, if the phenolic hydroxyl group is not fully protected, N-benzyloxycarbonyl-L-tyrosine would be a significant byproduct. This could be detected by IR spectroscopy through the presence of a broad phenolic O-H stretch around 3400-3200 cm⁻¹, which would be absent in the fully protected product.

Transformation Products: N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine can undergo various transformations, such as deprotection or coupling reactions. For instance, catalytic hydrogenation would lead to the removal of the benzyloxycarbonyl groups, yielding L-tyrosine. The progress of this reaction could be monitored by the disappearance of the aromatic signals of the benzyl groups in the ¹H NMR spectrum and the appearance of a free amine and a phenolic hydroxyl group, which can be confirmed by IR spectroscopy.

Another potential transformation is the formation of derivatives. For example, iodination of the aromatic ring could occur. The successful synthesis of a compound like 3-Iodo-N-[(benzyloxy)carbonyl]-O-benzyl-L-tyrosine benzyl ester can be confirmed by mass spectrometry, which would show a significant increase in the molecular weight corresponding to the addition of iodine and another benzyl group. nist.gov The position of the iodine atom could be determined by ¹H and ¹³C NMR spectroscopy, looking at the changes in the chemical shifts and coupling patterns of the aromatic protons and carbons.

Table 3: Spectroscopic Data for Selected Related Compounds

CompoundTechniqueKey Spectroscopic Features
N-Benzyloxycarbonyl-L-tyrosine nih.govnist.govMass Spec (EI)Molecular Ion (M⁺) or fragments corresponding to C₁₇H₁₇NO₅
3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine researchgate.netNot SpecifiedMolecular Formula: C₁₇H₁₆INO₅, Molecular Weight: 441.22
O-benzyl-L-tyrosine nih.govNot SpecifiedMolecular Formula: C₁₆H₁₇NO₃, Molecular Weight: 271.31

Future Perspectives and Research Frontiers for N,o Bis Benzyloxy Carbonyl L Tyrosine Chemistry

Development of More Sustainable and Efficient Synthetic Methodologies

The traditional batch synthesis of protected amino acids like N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine often involves lengthy procedures, significant solvent waste, and challenges in purification. The future lies in developing greener and more efficient synthetic routes.

Continuous flow chemistry is emerging as a powerful technology for the synthesis of peptides and their derivatives. durham.ac.ukthieme-connect.devapourtec.comrsc.orgnih.gov This approach offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. rsc.org For the synthesis of peptides incorporating N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine, continuous flow reactors can be designed with packed columns containing immobilized reagents and scavengers. durham.ac.uk This setup allows for the sequential addition of reagents and the removal of by-products in a continuous stream, significantly reducing reaction times and simplifying purification. durham.ac.uk For instance, a dipeptide synthesis that might take 24 hours in a batch process can be completed in 3 to 4 hours using a flow system. durham.ac.uk The use of microfluidic flow systems further allows for precise control over reaction parameters, leading to higher purity of the final product. durham.ac.uk

Parameter Batch Synthesis Continuous Flow Synthesis Reference
Reaction Time Typically long (e.g., >24 hours for dipeptides)Significantly shorter (e.g., 3-4 hours for dipeptides) durham.ac.uk
Purification Often complex and time-consumingSimplified, often yielding high purity products directly durham.ac.uk
Scalability Can be challengingMore readily scalable rsc.org
Safety Handling of hazardous reagents in large quantitiesImproved safety due to smaller reaction volumes rsc.org
Reproducibility Can be variableHigh reproducibility due to precise control rsc.org

This table provides a comparative overview of batch versus continuous flow synthesis for peptide production.

Enzymatic catalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods for the derivatization of L-tyrosine. nih.gov Enzymes operate under mild conditions, reducing the need for harsh reagents and protecting groups. L-tyrosine possesses a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group, making it an ideal candidate for enzymatic modification. nih.govresearchgate.net A variety of enzymes, such as tyrosinase, laccase, and various transferases, can be employed to introduce new functional groups onto the tyrosine scaffold. nih.govacs.orgnih.govacs.org For example, tyrosinase can hydroxylate L-tyrosine to L-DOPA, which can then be further modified. acs.org This enzymatic approach can be used to create a diverse range of tyrosine derivatives with applications in the pharmaceutical, food, and cosmetic industries. nih.gov Future research will likely focus on discovering and engineering novel enzymes with tailored specificities for the production of unique N- and O-protected tyrosine derivatives.

Exploration of Novel Biologically Active Compounds via Tyrosine Scaffold Modification

The tyrosine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.govbenthamdirect.comresearchgate.net The modification of N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine provides a versatile platform for the synthesis of novel molecules with potential therapeutic applications. A significant area of research is the development of new tyrosine kinase inhibitors (TKIs). nih.govbenthamdirect.com By strategically modifying the tyrosine structure, medicinal chemists can design compounds that target specific kinases involved in cancer and other diseases. nih.gov Techniques such as scaffold hopping, bioisosterism, and structure-based drug design are employed to optimize lead compounds, enhancing their efficacy and pharmacokinetic properties. nih.govbenthamdirect.com The ability to selectively functionalize the tyrosine ring, for instance through photoredox catalysis, opens up new avenues for creating complex and valuable molecules. researchgate.net

Advanced Strategies for Controlled and Orthogonal Deprotection

The success of complex peptide synthesis relies on the strategic use of protecting groups that can be removed under specific conditions without affecting other parts of the molecule. This concept is known as orthogonality. total-synthesis.comthieme-connect.de The benzyloxycarbonyl (Cbz or Z) group, used to protect both the amine and hydroxyl functions in N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine, is a classic protecting group. total-synthesis.com It is stable to the basic conditions used to remove Fmoc groups and the acidic conditions used to remove Boc groups, providing a degree of orthogonality. total-synthesis.commasterorganicchemistry.com However, the development of more sophisticated and highly orthogonal deprotection strategies is a key area of future research. This includes the exploration of novel protecting groups that can be cleaved under very specific and mild conditions, such as enzymatic cleavage or photolysis. thieme-connect.de The ability to selectively deprotect either the N- or O-Cbz group would provide even greater synthetic flexibility, allowing for site-specific modifications of the tyrosine residue within a peptide sequence.

Protecting Group Typical Deprotection Condition Orthogonal to Reference
Boc (tert-Butoxycarbonyl) Mild Acid (e.g., TFA)Fmoc, Cbz masterorganicchemistry.com
Fmoc (9-Fluorenylmethoxycarbonyl) Mild Base (e.g., Piperidine)Boc, Cbz thieme-connect.denih.gov
Cbz (Benzyloxycarbonyl) Catalytic Hydrogenolysis, Strong AcidFmoc, Boc (under mild acid) total-synthesis.commasterorganicchemistry.com
Alloc (Allyloxycarbonyl) Pd(0) catalysisBoc, Fmoc, Cbz organic-chemistry.org

This table illustrates the orthogonality of common amine protecting groups used in peptide synthesis.

Integration into Automated and High-Throughput Synthetic Platforms

The demand for synthetic peptides for research and therapeutic purposes has driven the development of automated solid-phase peptide synthesis (SPPS). nih.govbeilstein-journals.orgamericanpeptidesociety.org These automated systems standardize the repetitive cycles of deprotection, coupling, and washing, leading to more reliable and efficient synthesis of long peptides. nih.govamericanpeptidesociety.org Future advancements will focus on integrating the synthesis and purification of complex, modified peptides, including those containing N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine, into fully automated platforms. nih.gov This includes the development of automated methods for introducing backbone modifications to prevent aggregation during synthesis. nih.govrsc.org Furthermore, the use of in-line monitoring techniques, such as UV spectroscopy to track Fmoc deprotection, will become more sophisticated, allowing for real-time optimization of synthetic cycles. thieme-connect.dersc.org

Computational Design and Predictive Modeling for Novel Tyrosine-Based Materials and Bioactive Agents

Computational chemistry and molecular modeling are becoming indispensable tools in the design of novel molecules. researchgate.netmdpi.comnih.gov For tyrosine-based compounds, computational methods can be used to predict the biological activity and physical properties of new derivatives. nih.govacs.org For example, molecular docking and molecular dynamics simulations can be used to model the interaction of a novel tyrosine kinase inhibitor with its target protein, guiding the design of more potent and selective drugs. nih.gov Similarly, computational tools can predict how modifications to the tyrosine scaffold will affect the properties of materials, such as self-assembling peptides. By predicting the outcomes of chemical modifications, researchers can prioritize synthetic efforts, saving time and resources. The use of machine learning and artificial intelligence will further enhance these predictive capabilities, accelerating the discovery of new tyrosine-based materials and bioactive agents.

Q & A

Q. Basic Research Focus

  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the Cbz groups .
  • Handling : Avoid dust formation (use fume hoods) and exposure to moisture. Decomposition products include CO, CO₂, and NOx, which require proper ventilation .
  • Stability Tests : Monitor purity via HPLC every 3–6 months; degradation manifests as new peaks at 210–220 nm .

What analytical techniques are recommended for confirming the structure and purity of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : Confirm protection via disappearance of Tyr’s NH₂ (δ 7.2–7.5 ppm) and OH (δ 9–10 ppm) signals, with new benzyl peaks (δ 5.1 ppm for Cbz-O) .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 452.2 (C₂₁H₂₅NO₇) .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HPLC) when characterizing derivatives?

Q. Advanced Research Focus

  • Case Study : Discrepancies in CAS numbers (e.g., 16879-90-6 vs. 1164-16-5) may indicate isomerism or impurities .
  • Mitigation :
    • Cross-validate with 2D NMR (e.g., HSQC, HMBC) to confirm regioselectivity of Cbz protection .
    • Use X-ray crystallography for ambiguous stereochemistry, as seen in O-benzyl-N-Boc-L-tyrosine derivatives .
    • Re-run reactions under anhydrous conditions if HPLC shows multiple peaks, suggesting hydrolysis .

What strategies optimize the orthogonal deprotection of this compound in peptide synthesis?

Q. Advanced Research Focus

  • Selective Deprotection :
    • N-Cbz : Use catalytic hydrogenation (H₂/Pd-C) or TFA/HBr in acetic acid .
    • O-Cbz : Retain until final stages; remove via HF or Li/NH₃ for solid-phase synthesis .
  • Compatibility Issues : Avoid strong acids if the peptide contains tert-butyl or Fmoc groups, which may cleave prematurely .

What are the implications of residual Cbz groups on the biological activity of synthetic peptides?

Q. Advanced Research Focus

  • Structural Impact : Residual O-Cbz can sterically hinder receptor binding. For example, in angiotensin analogs, unprotected Tyr-OH is critical for activity .
  • Mitigation :
    • Use MALDI-TOF MS to detect incomplete deprotection (mass shift +180 Da per residual Cbz).
    • Optimize deprotection time/temperature; incomplete H₂/Pd-C reactions may require extended hydrogenation (12–24 hrs) .

How does the choice of protecting groups influence the solubility of this compound in peptide coupling reactions?

Q. Advanced Research Focus

  • Solubility Challenges : The hydrophobic benzyl groups reduce aqueous solubility, complicating SPPS (solid-phase peptide synthesis).
  • Workarounds :
    • Use DMF/DCM (1:1) as a solvent for coupling .
    • Introduce PEG-based resins to enhance swelling and accessibility .

What safety protocols are critical when handling this compound in the lab?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, goggles, and N95 masks to avoid inhalation of dust .
  • Spill Management : Neutralize acidic decomposition products (e.g., NOx) with sodium bicarbonate .
  • Waste Disposal : Classify as non-hazardous organic waste if purity >95%; otherwise, incinerate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.